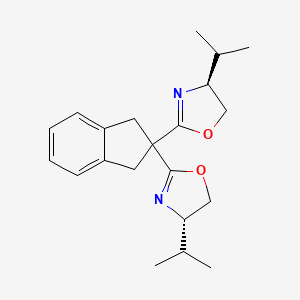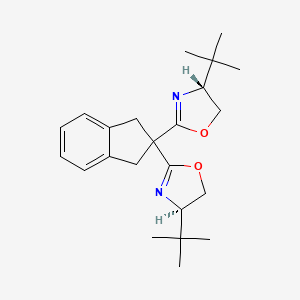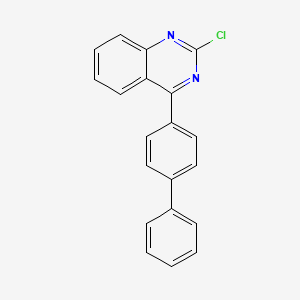
4-(Biphenyl-4-yl)-2-chloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Biphenyl-4-yl)-2-chloroquinazoline is an organic compound that features a quinazoline core substituted with a biphenyl group and a chlorine atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The quinazoline scaffold is known for its presence in numerous biologically active molecules, making it a valuable structure for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Biphenyl-4-yl)-2-chloroquinazoline typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Quinazoline Core Formation: The quinazoline core can be constructed through cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions and cyclization processes, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-(Biphenyl-4-yl)-2-chloroquinazoline can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the biphenyl group, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom in the quinazoline ring can be replaced by nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid) can be used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be utilized.
Major Products Formed:
Electrophilic Substitution: Products with substituted biphenyl groups.
Nucleophilic Substitution: Products with substituted quinazoline rings.
Oxidation and Reduction: Products with altered oxidation states of the functional groups.
科学研究应用
4-(Biphenyl-4-yl)-2-chloroquinazoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用机制
The mechanism of action of 4-(Biphenyl-4-yl)-2-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the quinazoline core can interact with active sites through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
4-(Biphenyl-4-yl)-2-chloroquinoline: Similar structure but with a quinoline core instead of quinazoline.
4-(Biphenyl-4-yl)-2-chloropyrimidine: Similar structure but with a pyrimidine core.
4-(Biphenyl-4-yl)-2-chlorobenzimidazole: Similar structure but with a benzimidazole core.
Uniqueness: 4-(Biphenyl-4-yl)-2-chloroquinazoline is unique due to its specific combination of the biphenyl group and the quinazoline core, which imparts distinct chemical and biological properties. The presence of the chlorine atom further enhances its reactivity and potential for functionalization.
属性
IUPAC Name |
2-chloro-4-(4-phenylphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2/c21-20-22-18-9-5-4-8-17(18)19(23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMPNDGQPFFGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

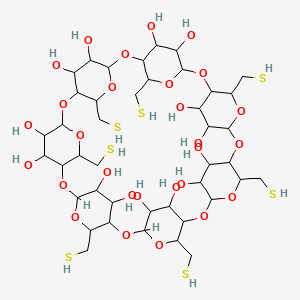
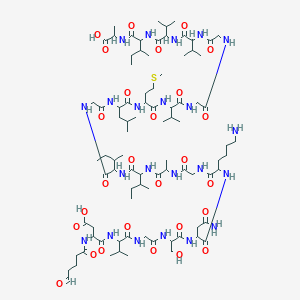
![2-[[(2-amino-2-oxoethyl)-[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methoxy]acetic acid](/img/structure/B8199839.png)
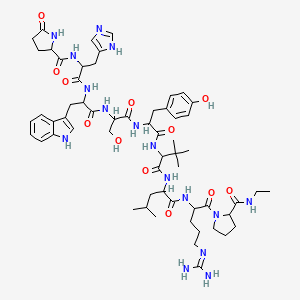

![Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8199856.png)

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8199871.png)
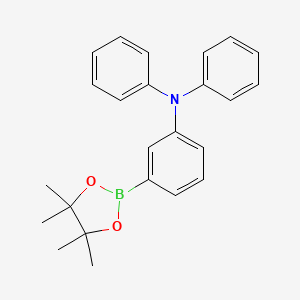
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B8199902.png)
![N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8199916.png)
